Physicochemical Profiling and Synthetic Utility of 3-Fluoro-2-iodo-5-methylphenol
Physicochemical Profiling and Synthetic Utility of 3-Fluoro-2-iodo-5-methylphenol
This guide provides an in-depth technical analysis of 3-Fluoro-2-iodo-5-methylphenol , a specialized halogenated phenolic intermediate used in high-precision medicinal chemistry and radiolabeling.
CAS Number: 2385718-78-3 Formula: C₇H₆FIO Molecular Weight: 252.02 g/mol
Executive Summary
3-Fluoro-2-iodo-5-methylphenol is a trisubstituted aromatic scaffold characterized by a unique "push-pull" electronic environment. The presence of a hard electrophile (Fluorine) and a soft, polarizable halogen (Iodine) flanking the phenolic hydroxyl group creates a distinct chemical profile. This compound serves as a critical building block for RORγt modulators , kinase inhibitors , and radiolabeled tracers , where the iodine atom provides a handle for cross-coupling (Suzuki-Miyaura, Sonogashira) or isotopic exchange, while the fluorine atom modulates metabolic stability and lipophilicity.
Physicochemical Properties
The following data aggregates predicted and experimental descriptors essential for formulation and reaction planning.
Table 1: Molecular Descriptors & Physical Properties
| Property | Value | Source/Method |
| Appearance | Off-white to pale yellow low-melting solid or viscous liquid | Observed (Analogous) |
| Boiling Point | ~245°C (Predicted) | ACD/Labs Percepta |
| Melting Point | 35–40°C (Predicted) | Consensus Model |
| Density | 1.85 ± 0.1 g/cm³ | Predicted |
| LogP (Octanol/Water) | 3.12 | Consensus LogP |
| pKa (Acidic) | 7.8 ± 0.2 | Predicted (Hammett) |
| H-Bond Donors | 1 | Structural |
| H-Bond Acceptors | 2 (O, F) | Structural |
| Polar Surface Area (TPSA) | 20.23 Ų | Computed |
Electronic & Structural Analysis
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Acidity (pKa): The pKa (~7.8) is significantly lower than unsubstituted phenol (9.95). This increased acidity is driven by the inductive electron-withdrawing effect (-I) of the fluorine atom at the meta position and the iodine atom at the ortho position, which stabilize the phenoxide anion.
-
Lipophilicity: The introduction of iodine and a methyl group drastically increases lipophilicity (LogP ~3.1) compared to phenol (LogP 1.46), facilitating membrane permeability in biological systems.
-
Regiochemical Crowding: The 1,2,3-substitution pattern (OH-I-F) creates a "buttressing effect." The bulky iodine atom at C2 is sterically compressed between the hydroxyl group (C1) and the fluorine atom (C3), which can restrict rotation and influence the binding conformation in protein pockets.
Synthetic Methodology: The "Precision Route"
Direct iodination of 3-fluoro-5-methylphenol often yields a mixture of isomers (favoring the para-position, C4). To ensure regioselective installation of iodine at C2 , a Directed Ortho Metalation (DoM) strategy is the self-validating protocol of choice.
Protocol: Regioselective Synthesis via DoM
Objective: Synthesize 3-Fluoro-2-iodo-5-methylphenol with >95% regiochemical purity.
Step 1: Phenol Protection (MOM Ether Formation)
-
Reagents: 3-Fluoro-5-methylphenol, MOMCl (Chloromethyl methyl ether), DIPEA, DCM.
-
Mechanism: Protects the acidic proton and provides a robust Directing Group (DG) for lithiation.
-
Validation:
H NMR shows appearance of MOM singlet (~3.4 ppm).
Step 2: Directed Lithiation & Iodination
-
Reagents: n-Butyllithium (n-BuLi, 1.2 eq), Iodine (I
, 1.5 eq), THF (anhydrous). -
Conditions: -78°C under Argon.
-
Logic: The acidity of the proton at C2 is dramatically enhanced by the cooperative inductive effects of the Fluorine (C3) and the Oxygen (C1). n-BuLi selectively deprotonates C2 (between F and O) over C4 or C6.
-
Protocol:
-
Cool solution of MOM-ether in THF to -78°C.
-
Add n-BuLi dropwise. Stir for 1 hour (formation of lithiated species).
-
Add solution of I
in THF. The solution will decolorize as iodine is consumed. -
Warm to RT and quench with saturated Na
S O (removes excess I ).
-
Step 3: Deprotection
-
Reagents: HCl (3M in dioxane) or TFA/DCM.
-
Validation: Disappearance of MOM signals in NMR; reappearance of broad OH singlet.
Experimental Validation Checkpoints
-
Checkpoint A (Regiochemistry): In the
H NMR of the precursor, H2 appears as a triplet or doublet of doublets (coupling to F and H4/H6). In the product, the signal for H2 must be absent . -
Checkpoint B (Purity): HPLC analysis should show a single peak with a retention time shift corresponding to increased lipophilicity (higher
than starting material).
Visualizations
Figure 1: Synthetic Pathway (DoM Strategy)
This diagram illustrates the regioselective lithiation strategy required to install the iodine at the sterically crowded C2 position.
Caption: Directed Ortho Metalation (DoM) route utilizing the cooperative directing effects of Oxygen and Fluorine to selectively target the C2 position.
Figure 2: Physicochemical Decision Tree
A logic flow for handling and utilizing the compound based on its properties.
Caption: Decision matrix for solvent selection and reactivity based on pKa and solubility data.
Applications in Drug Discovery
The 3-Fluoro-2-iodo-5-methylphenol scaffold is a "privileged structure" in medicinal chemistry due to three key features:
-
Metabolic Blocking: The fluorine atom at C3 blocks the metabolic "soft spot" on the ring, preventing oxidative defluorination and extending the half-life (
) of the final drug molecule. -
Halogen Bonding: The iodine atom can participate in halogen bonding (X-bond) interactions with backbone carbonyls in protein active sites, potentially increasing potency by 10–100 fold compared to the non-iodinated analog.
-
Radiotracer Synthesis: The iodine-carbon bond is labile enough for palladium-catalyzed exchange with radioiodine (
I or I) or substitution with F via copper-mediated fluorination, making it a vital precursor for PET and SPECT imaging agents.
Safety & Handling (SDS Summary)
-
Hazards: Corrosive (Causes severe skin burns and eye damage - H314). Acute Toxicity (Oral/Dermal - H302/H312).[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (iodine-carbon bonds can undergo photolysis).
-
Disposal: Halogenated organic waste stream. Do not mix with strong oxidizers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66882251, 3-Fluoro-5-iodophenol (Analogous Structure Data). Retrieved from [Link][2]
- Snieckus, V. (1990).Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. (Standard Protocol Reference for DoM).
-
MySkinRecipes (Supplier). Product Specification: 3-Fluoro-2-iodo-5-methylphenol (CAS 2385718-78-3).[3] Retrieved from [Link]
